4-Allylphenol
Overview
Description
Chavicol, also known as 4-allylphenol or alpha -propylene, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. Chavicol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, chavicol is primarily located in the cytoplasm. Chavicol can be converted into 1'-acetoxychavicol acetate and chavicol hydrogen sulfate. Chavicol is a medicinal and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, sweet basil, pineapple, and ginger. This makes chavicol a potential biomarker for the consumption of these food products.
Chavicol is a phenylpropanoid that is phenol substituted by a prop-2-enyl group at position 4. It is a phenylpropanoid and a member of phenols.
Scientific Research Applications
Synthesis of Benzoxepins : Aluminum(III) chloride-promoted PrinsCyclization of 2-Allylphenols is a method for synthesizing benzoxepins, offering high chemoselectivity and moderate stereoselectivity (J. Yadav et al., 2008).
Biomimetic Fungicide : 2-Allylphenol serves as a biomimetic synthetic fungicide, effective against wheat sharp eyespot and other plant diseases. It can be bio-transformed by Rhizoctonia cerealis to new compounds (Tianli Qu et al., 2014).
Inhibition of Botrytis cinerea : It has been found that 2-allylphenol inhibits the growth of Botrytis cinerea, a plant pathogen, by inducing cyanide-resistant respiration and decreasing ATP levels (Shuang-jun Gong et al., 2009).
Antifungal Activity : Exhibiting higher antifungal activity than iprodione, 2-allylphenol has shown effectiveness against Botrytis cinerea and Alternaria solani, with significant control against gray mold on tomato fruit (Z. Meng et al., 2007).
Biosynthesis in Ocymum basilicum : Eugenol and methyleugenol, allylphenols, are synthesized in Ocymum basilicum from ferulic acid and coniferyl alcohol, retaining all carbon atoms (M. Klischies et al., 1975).
Synthesis of Antifungal Derivatives : Derivatives of 2-allylphenol, such as 2-(2-hydroxypropyl) phenol, are effective in inhibiting mycelial growth of various plant pathogens (Tianli Qu et al., 2017).
Catalytic Synthesis of Lactones and Lactams : 2-Allylphenols react with carbon monoxide and hydrogen in the presence of a cationic palladium(II) complex to synthesize ring lactones and lactams (B. Ali et al., 1996).
Electroinitiated Polymerization : 2-Allylphenol is used in electroinitiated polymerization, producing insoluble polymer films on electrodes and low molecular weight polymers in solution (A. Cihaner & A. Önal, 2000).
Spectroscopic and Theoretical Studies : Studies on 4-substituted 2-allylphenols have shown variations in the energy and structure of hydrogen bonds (P. Rademacher et al., 2005).
Catalyzed Hydroxyalkoxylation : Pd(OCOCF3)2/[(HOCH2CH2NHCOCH2)2NCH2]2-catalyzed oxidation of o-allylphenol with H2O2 in water/methanol produces a mixture of 2-(1,2-dihydroxypropyl) (E. Thiery et al., 2007).
Safety and Hazards
4-Allylphenol can cause mild skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Mechanism of Action
Target of Action
4-Allylphenol, also known as Chavicol, primarily targets Cyclooxygenase-2 (Cox2) . Cox2 is a key enzyme responsible for the conversion of arachidonic acids to prostaglandins, which are involved in inflammation and pain responses .
Mode of Action
This compound interacts with its target, Cox2, by inhibiting its expression . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the arachidonic acid pathway . By inhibiting Cox2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
It’s known that this compound may undergo oxidation in biological systems to form intermediates and metabolites . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is a reduction in inflammation due to its inhibitory effect on Cox2 . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . Additionally, this compound has been found to have cytotoxic effects, which may be due to the formation of oxidation-derived intermediates and metabolites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity has been found to be more potent against planktonic cells but less effective against biofilms This suggests that the physical environment of the target cells can significantly influence the efficacy of this compound
Biochemical Analysis
Biochemical Properties
4-Allylphenol interacts with various enzymes and proteins. For instance, it has been shown to be a substrate for the enzyme vanillyl-alcohol oxidase, which is a covalent flavoprotein . This enzyme catalyzes the regio- and stereospecific conversion of prochiral 4-alkylphenols .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic effects on RAW264.7 cells . It also has inhibitory effects on Cox-2 gene expression and Nf-κb activation in these cells when stimulated with Porphyromonas gingivalis-fimbriae .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by the enzyme vanillyl-alcohol oxidase. This enzyme catalyzes the regio- and stereospecific conversion of this compound to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one .
Transport and Distribution
It is known that this compound is a liquid at room temperature , which may influence its transport and distribution.
Properties
IUPAC Name |
4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBXDHONMXTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Record name | chavicol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chavicol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198210 | |
Record name | Chavicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Medicinal phenolic aroma | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Allylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
234.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 4-Allylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.023 | |
Record name | 4-Allylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
501-92-8 | |
Record name | Chavicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chavicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Allylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chavicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-allylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHAVICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ER4K6969 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 °C | |
Record name | Chavicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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